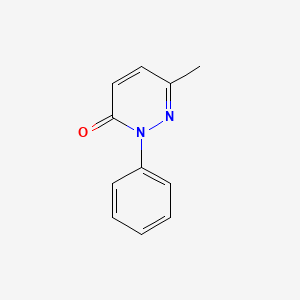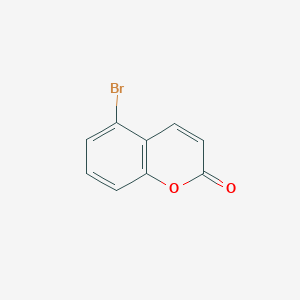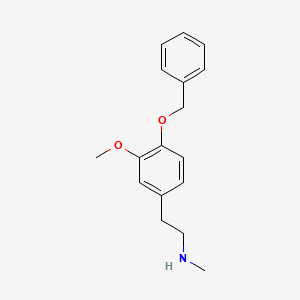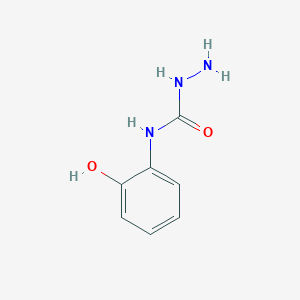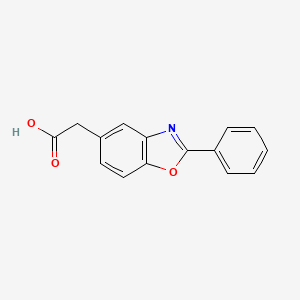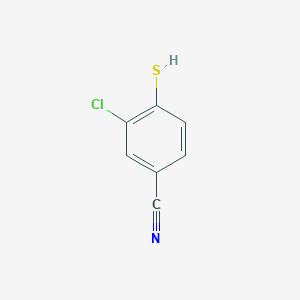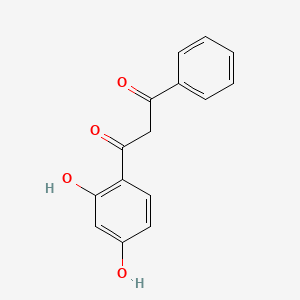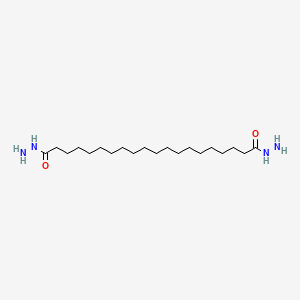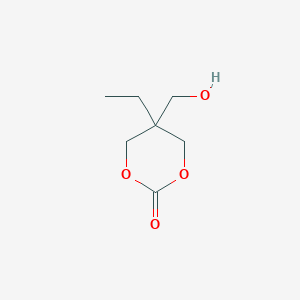
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, typically aldehydes or ketones, with a cyclic acetal or ketal. The hydroxymethyl group is introduced during this process. Detailed synthetic routes and conditions can be found in relevant literature .
Molecular Structure Analysis
The compound adopts a chair conformation with axial and equatorial hydroxymethyl groups. Conformational analysis using computational methods (DFT PBE/3ζ level) and NMR spectroscopy has confirmed the presence of chair conformers and a 2,5-twist structure .
Chemical Reactions Analysis
The reactivity of 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one depends on the functional groups present. It can participate in reactions such as esterification, nucleophilic substitution, and ring-opening reactions. Further exploration of its reactivity requires detailed investigation .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Polymer Synthesis
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one is involved in the synthesis of poly(2‐ethyl‐2‐hydroxymethyltrimethylene carbonate). This process involves treatment with various reagents leading to linear or slightly branched polymers. These polymers can undergo further polymer-analogous reactions, such as hydrolysis and hydrogenation, to create different forms, including poly(1) which is susceptible to further reactions (Kühling et al., 1991).
Conformational Analysis
A conformational analysis of a variant of this compound, 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, was conducted using computer simulation and NMR spectroscopy. The study investigated its conformational transformations in different solvents, revealing various chair conformers with axial and equatorial hydroxymethyl groups (Raskil’dina et al., 2019).
Cyclopropanation
The compound has been used in the cyclopropanation of 5-(allyloxymethyl)- and 5-(methallyloxymethyl)-5-ethyl-1,3-dioxanes. This process, catalyzed by Rh2(OAc)4 or Cu(OTf)2, leads to cyclopropane-containing 1,3-dioxanes with regioselective C=C bond formation (Ivanova et al., 2011).
Biobased Polyester Synthesis
2,5-Bis(hydroxymethyl)furan, a structurally similar compound, has been enzymatically polymerized with various diacid ethyl esters to create novel biobased furan polyesters. These polyesters have applications in environmentally friendly material development (Jiang et al., 2014).
Surface Properties in Surfactant Synthesis
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one derivatives have been used in the synthesis of oxyethylenated cyclic acetal derivatives. These derivatives exhibit properties similar to oxyethylenated long-chain aliphatic alcohols and are chemodegradable, making them interesting candidates for new surfactants (Burczyk et al., 1988).
RAFT Synthesis of Acrylic Polymers
The compound has been used in the RAFT synthesis of acrylic polymers containing diol or dioxane groups. This process involves the polymerization of monomers followed by deprotection to produce polymers with pendant diol groups, showing potential in the field of polymer chemistry (Wang et al., 2012).
Propiedades
IUPAC Name |
5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-7(3-8)4-10-6(9)11-5-7/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLQSQVSYJHWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(=O)OC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453353 | |
| Record name | 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |
CAS RN |
38802-97-0 | |
| Record name | 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




